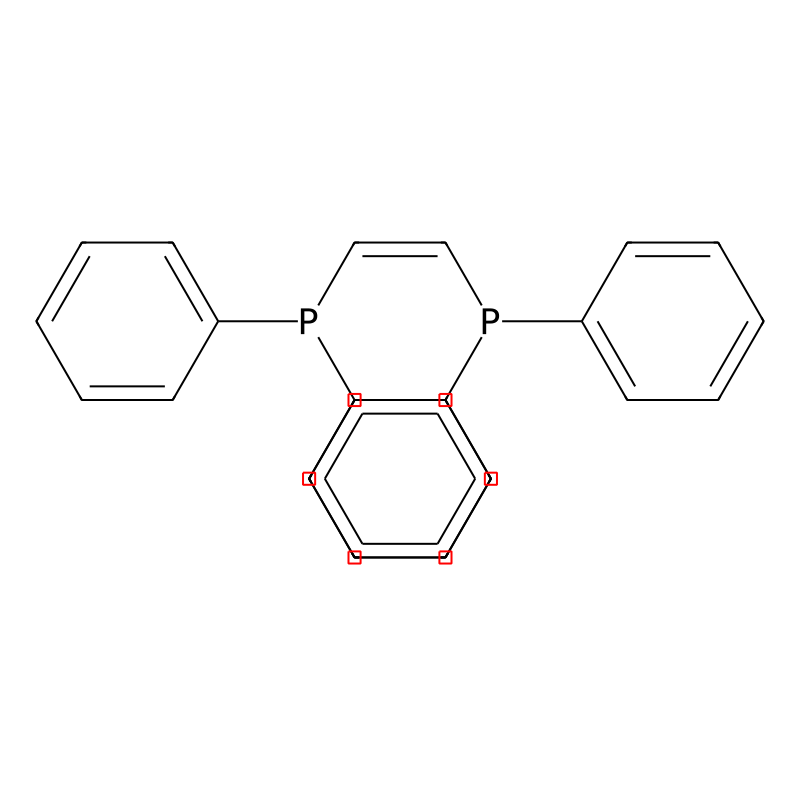

cis-1,2-Bis(diphenylphosphino)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

cis-1,2-Bis(diphenylphosphino)ethylene (CAS: 983-80-2), commonly abbreviated as cis-dppv or dppen, is a rigid, bidentate diphosphine ligand characterized by its unsaturated ethylene backbone. Unlike flexible alkyl-bridged phosphines, the enforced cis-geometry of the C=C double bond restricts the ligand to a rigid chelate bite angle (typically ~83°), strictly preventing it from adopting a bridging coordination mode. Furthermore, the unsaturated backbone imparts distinct electronic properties, rendering cis-dppv a weaker σ-donor and a stronger π-acceptor than its saturated counterparts. In industrial and advanced laboratory procurement, cis-dppv is specifically selected over flexible or saturated analogs when a process requires precise control over metal center electron density, the stabilization of extreme or multiple metal oxidation states, or the prevention of ligand dissociation during rigorous catalytic cycles[1].

Substituting cis-dppv with closely related analogs fundamentally alters coordination chemistry and catalyst viability. The geometric isomer trans-dppv is entirely unsuitable for mononuclear chelation; its opposed phosphine donors force it to act as a bridging ligand, leading to polymeric or dinuclear structures rather than discrete chelate complexes. Meanwhile, substituting cis-dppv with the saturated analog 1,2-bis(diphenylphosphino)ethane (dppe) introduces backbone flexibility and changes the electronic profile. The flexible ethane bridge of dppe allows for variable bite angles that can lead to catalyst deactivation via structural rearrangement. More critically, dppe lacks the π-acceptor capacity provided by the C=C double bond in cis-dppv, resulting in a more electron-rich metal center that can severely hinder reductive elimination steps or alter halide lability during precursor activation [1].

Attenuation of Metal Electron Density via Enhanced Pi-Acceptor Capacity

Infrared spectroscopy of dinitrosyl iron complexes,[(DPPX)Fe(NO)2], provides direct quantitative evidence of the electronic divergence between cis-dppv and its saturated analog, dppe. The NO stretching frequencies for the cis-dppv complex are observed at 1723 and 1674 cm⁻¹. In contrast, the dppe complex exhibits NO stretching frequencies shifted to lower wavenumbers at 1708 and 1660 cm⁻¹. This +15 and +14 cm⁻¹ shift to higher wavenumbers for cis-dppv indicates less back-bonding from the metal to the NO ligands, proving that cis-dppv acts as a stronger π-acceptor and weaker σ-donor than dppe. By withdrawing more electron density from the metal center, cis-dppv fundamentally alters the electrophilicity of the complex [1].

| Evidence Dimension | NO stretching frequencies (IR) in [(DPPX)Fe(NO)2] complexes |

| Target Compound Data | 1723 and 1674 cm⁻¹ (cis-dppv) |

| Comparator Or Baseline | 1708 and 1660 cm⁻¹ (dppe) |

| Quantified Difference | +15 and +14 cm⁻¹ shift to higher wavenumbers |

| Conditions | Solid KBr pellet, FT-IR analysis of iron dinitrosyl complexes |

This electronic tuning is essential for catalyst design where preventing excessive electron density at the metal center is required to facilitate reductive elimination or stabilize specific intermediates.

Geometric Rigidity Enabling Multi-State Redox Stability

The rigid ~83° bite angle enforced by the cis-ethylene backbone enables the stabilization of transition metals across extreme redox variations without ligand dissociation. In a structural and electrochemical study, the [Co(cis-dppv)2] system successfully stabilized cobalt in five sequential oxidation states (from 1- to 3+). The restricted bite angle accommodates the necessary geometric transitions—from pseudo-tetrahedral in reduced states to pseudo-octahedral in oxidized states—while maintaining the P-C=C-P dihedral angle. Flexible ligands like dppe typically undergo ligand loss or structural degradation under such extreme reducing or oxidizing conditions, making cis-dppv uniquely suited for multi-electron redox cycling [1].

| Evidence Dimension | Number of stable, isolable metal oxidation states |

| Target Compound Data | 5 sequential states (-1, 0, +1, +2, +3) stabilized by cis-dppv |

| Comparator Or Baseline | Flexible diphosphines (which typically fail to support complete d6-d10 spans without dissociation) |

| Quantified Difference | Stabilization of 5 complete electron counts (d6 to d10) within a single intact ligand framework |

| Conditions | Electrochemical reduction/oxidation in CH3CN with structural confirmation via single-crystal X-ray diffraction |

Crucial for procuring ligands for electrocatalysis, battery materials, or redox-switchable catalysis where the complex must survive multiple electron transfers intact.

Enhanced Metal-to-Phosphorus Pi-Bonding Altering Halide Lability

The unsaturated backbone of cis-dppv fundamentally changes the reactivity of the metal-halide bond compared to saturated analogs during precursor activation. When attempting chloride abstraction using thallium triflate on (diphosphine)PdCl2 complexes, the dppe complex readily undergoes chloride abstraction to form standard dicationic or triflate-bound species. In stark contrast, the cis-dppv complex entirely resists chloride abstraction, instead forming a unique Tl(OTf) adduct. This divergent reactivity is attributed to the enhanced Pd-to-P π-bonding interaction in the cis-dppv complex, which strengthens the overall coordination sphere and completely alters the lability of the trans-halides [1].

| Evidence Dimension | Product of reaction with Thallium Triflate (Tl(OTf)) |

| Target Compound Data | Forms Tl(OTf) adduct; NO chloride abstraction occurs |

| Comparator Or Baseline | (dppe)PdCl2 (undergoes successful chloride abstraction) |

| Quantified Difference | Complete divergence in reaction pathway (Adduct formation vs. Chloride abstraction) |

| Conditions | (diphosphine)PdCl2 + Tl(OTf) suspended in CH2Cl2 for 3 days |

Dictates precursor selection for supramolecular assembly or cationic catalyst generation, as cis-dppv will not yield the expected vacant coordination sites under standard halide abstraction conditions.

Redox-Active and Electrocatalytic System Design

Due to its proven ability to stabilize metals in up to five different oxidation states without dissociating, cis-dppv is the premier choice for developing electrocatalysts or redox-switchable materials. It is specifically procured when extreme electron counts (e.g., d6 to d10) must be cycled continuously without the ligand degradation or dissociation commonly seen with flexible aliphatic phosphines [1].

Tuning Metal Center Electrophilicity in Homogeneous Catalysis

When a bidentate phosphine is required but standard saturated ligands like dppe make the metal center too electron-rich—thereby hindering reductive elimination or altering substrate binding—cis-dppv is the ideal substitute. It provides a nearly identical steric profile and coordination geometry but acts as a stronger π-acceptor, effectively withdrawing electron density and fine-tuning the electronic environment of the active catalyst [2].

Rigid Scaffold Synthesis for Mononuclear Coordination

In the synthesis of rigid organometallic frameworks and precise molecular architectures, cis-dppv is selected over its trans-isomer to strictly enforce mononuclear chelation. Because the cis-ethylene backbone prevents the ligand from adopting anti-conformations or bridging multiple metal centers, it guarantees the formation of discrete, predictable chelate complexes rather than unwanted polymeric mixtures, while also dictating unique halide lability during precursor activation [3].

References

- [1] Kurtz, D. A., et al. 'A Cobalt Phosphine Complex in Five Oxidation States', Inorganic Chemistry 2021, 60, 17445−17449.

- [2] Pang, K., et al. 'A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene)', Polyhedron 2013.

- [3] Cano, M., et al. 'Unexpected Reactivity of PdCl2 and PtCl2 Complexes of the Unsaturated Diphosphine o-Me2TTF(PPh2)2 toward Chloride Abstraction with Thallium Triflate', Inorganic Chemistry 2004, 43, 10, 3132–3141.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

983-81-3